methyl (4Z)-1-(2-fluorophenyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxopyrrole-3-carboxylate
Overview
Description
Methyl (4Z)-1-(2-fluorophenyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxopyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a methylthiophene moiety, and a pyrrole carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-1-(2-fluorophenyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxopyrrole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2-fluorobenzaldehyde and 3-methylthiophene. These intermediates undergo a series of reactions, including condensation, cyclization, and esterification, to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques, such as chromatography and crystallization, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-1-(2-fluorophenyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxopyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl and thiophene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
Methyl (4Z)-1-(2-fluorophenyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxopyrrole-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (4Z)-1-(2-fluorophenyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxopyrrole-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl and thiophene groups may bind to active sites on enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4Z)-1-(2-chlorophenyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxopyrrole-3-carboxylate
- Methyl (4Z)-1-(2-bromophenyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxopyrrole-3-carboxylate
- Methyl (4Z)-1-(2-iodophenyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxopyrrole-3-carboxylate
Uniqueness
The uniqueness of methyl (4Z)-1-(2-fluorophenyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxopyrrole-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds with different halogen substitutions.
Properties
IUPAC Name |
methyl (4Z)-1-(2-fluorophenyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxopyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3S/c1-11-8-9-25-16(11)10-13-17(19(23)24-3)12(2)21(18(13)22)15-7-5-4-6-14(15)20/h4-10H,1-3H3/b13-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBSGJNLPVUXJC-RAXLEYEMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=C(N(C2=O)C3=CC=CC=C3F)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=C(N(C2=O)C3=CC=CC=C3F)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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